2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Coupling with 2,4-Dimethoxyphenylacetic Acid: The final step involves coupling the acetylated indole derivative with 2,4-dimethoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the indole ring.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, important for protein synthesis.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylamino and dimethoxyphenyl groups differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-13(24)21-16-5-4-6-18-15(16)9-10-23(18)12-20(25)22-17-8-7-14(26-2)11-19(17)27-3/h4-11H,12H2,1-3H3,(H,21,24)(H,22,25) |
InChI Key |
CZRPSVNWDBMBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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